![molecular formula C17H13FN2O2S B4137866 4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4137866.png)
4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate
Overview
Description
4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound is commonly known as FZT-1 and is a thiazole-based compound that has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of FZT-1 is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. FZT-1 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
FZT-1 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that FZT-1 induces apoptosis in cancer cells and inhibits the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that FZT-1 has anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
FZT-1 has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. FZT-1 is also stable under normal laboratory conditions. However, FZT-1 has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some experiments. FZT-1 is also relatively expensive, which can limit its use in some laboratories.
Future Directions
There are several future directions for the study of FZT-1. One potential direction is the development of FZT-1 as an anticancer agent. Further studies are needed to determine the optimal dosage and administration route for FZT-1 in cancer treatment. Another potential direction is the study of FZT-1 as an anti-inflammatory agent. Further studies are needed to determine the efficacy of FZT-1 in animal models of inflammation. Additionally, the mechanism of action of FZT-1 needs to be further studied to fully understand its potential applications in various fields of research.
Conclusion:
In conclusion, FZT-1 is a thiazole-based compound that has shown promising results in scientific research. It has been studied for its potential applications as an anticancer and anti-inflammatory agent. FZT-1 induces apoptosis in cancer cells and inhibits the production of pro-inflammatory cytokines and chemokines. FZT-1 has several advantages for lab experiments, but also has some limitations. Further studies are needed to determine the optimal dosage and administration route for FZT-1 and to fully understand its mechanism of action.
Scientific Research Applications
FZT-1 has been studied extensively for its potential applications in various fields of research. In the field of medicinal chemistry, FZT-1 has shown promising results as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. FZT-1 has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro.
properties
IUPAC Name |
[4-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-11(21)22-13-8-6-12(7-9-13)16-10-23-17(20-16)19-15-5-3-2-4-14(15)18/h2-10H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUZSEZQDOGLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0092032.P001 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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